molecular formula C13H19N3O2 B3190556 1-Isopropyl-4-(4-nitrophenyl)piperazine CAS No. 443914-85-0

1-Isopropyl-4-(4-nitrophenyl)piperazine

Cat. No. B3190556
Key on ui cas rn: 443914-85-0
M. Wt: 249.31 g/mol
InChI Key: CSUJXTQSLYPFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977352B2

Procedure details

A suspension of 1-(4-nitrophenyl)piperazine (20 g, 190 mmol, 2 eq), sodium triaectoxyborohydride (41 g, 97 mmol, 2 eq), and acetone (18.8 g, 21.3 mL, 290 mmol, 3 eq) in DCE (400 mL) is stirred in a water bath at rt for 32 h. Water (100 mL) is slowly added (gas evolution) and resulting biphasic solution is stirred for 1 h. The phases are separated and the DCE extract is washed with water (2×100 mL). The combined aqueous extracts are extracted with DCE (2×50 mL), and the combined DCE extracts are filtered through a phase separation tube. The filtrate is concentrated on a rotary evaporator and the yellow oil obtained dried under vacuum for a further 2 h. The oily product obtained solidified on standing to provide 1-isopropyl-4-(4-nitrophenyl)piperazine as a yellow solid (16.5 g, 66% recovery). The product is used in the next step without further purification. LCMS Purity: 80% by ELS detection; LCMS-ESI (m/z): calcd for C13H19N3O2 249.1; [M+H]+ found, 250.3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Na].[CH3:17][C:18]([CH3:20])=O.O>ClCCCl>[CH:18]([N:13]1[CH2:14][CH2:15][N:10]([C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)[CH2:11][CH2:12]1)([CH3:20])[CH3:17] |^1:15|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
21.3 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred in a water bath at rt for 32 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting biphasic solution
STIRRING
Type
STIRRING
Details
is stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the DCE extract
WASH
Type
WASH
Details
is washed with water (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous extracts are extracted with DCE (2×50 mL)
FILTRATION
Type
FILTRATION
Details
the combined DCE extracts are filtered through a phase separation tube
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the yellow oil obtained
CUSTOM
Type
CUSTOM
Details
dried under vacuum for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The oily product obtained

Outcomes

Product
Details
Reaction Time
32 h
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.